5-(Hydroxymethyl)pyridin-3-ol

Descripción

IUPAC Naming and Common Synonyms.anaxlab.com

The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 5-(hydroxymethyl)pyridin-3-ol . achemblock.comsigmaaldrich.com It is also known by its synonym, 5-(hydroxymethyl)-3-pyridinol. sigmaaldrich.com

Molecular Formula and Weight.anaxlab.com

The molecular formula of this compound is C₆H₇NO₂. anaxlab.comachemblock.com This indicates that each molecule is composed of six carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its molecular weight is approximately 125.13 g/mol . anaxlab.comachemblock.com

| Attribute | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | 5-(hydroxymethyl)-3-pyridinol |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

Structural Features: Pyridine (B92270) Ring and Hydroxymethyl Substituent.achemblock.comncats.iolgcstandards.com

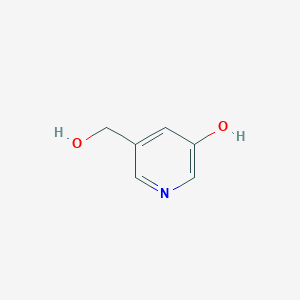

At its core, this compound features a pyridine ring, which is a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom. britannica.comatamanchemicals.com This fundamental structure is a common motif in many important biological and pharmaceutical compounds. nih.govwikipedia.org The pyridine ring is substituted with two functional groups: a hydroxyl (-OH) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 5-position. The presence and positions of these substituents are crucial to the compound's chemical properties and reactivity.

Structure

2D Structure

Propiedades

IUPAC Name |

5-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYUNKIQRHSZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615340 | |

| Record name | 5-(Hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-70-2 | |

| Record name | 5-(Hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and bonds within a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A proton NMR spectrum for 5-(Hydroxymethyl)pyridin-3-ol would be expected to show distinct signals for each chemically unique proton. This would include signals for the three aromatic protons on the pyridine (B92270) ring, the two protons of the hydroxymethyl (-CH₂OH) group, and the single protons of the two hydroxyl (-OH) groups. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting patterns (spin-spin coupling) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. For this compound, this would include the five carbon atoms of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts would provide insight into the hybridization and bonding environment of each carbon atom.

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in published literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

For this compound, an IR spectrum would be expected to display key absorption bands corresponding to its functional groups. These would include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations from the two hydroxyl groups.

Absorption bands around 3000-3100 cm⁻¹ due to C-H stretching of the pyridine ring.

Bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic pyridine ring.

A distinct band around 1000-1250 cm⁻¹ from the C-O stretching of the alcohol and phenol (B47542) groups.

A detailed table of characteristic IR absorption bands cannot be compiled, as an experimental spectrum for this compound has not been reported in the accessible literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

In a mass spectrum of this compound (molecular weight: 125.13 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its monoisotopic mass. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals, such as the loss of a hydroxyl group (-OH), water (H₂O), or formaldehyde (B43269) (CH₂O) from the hydroxymethyl substituent.

Specific mass spectrometry data, including a definitive fragmentation pattern for this compound, is not currently available in scientific databases.

X-ray Diffraction Analysis

X-ray diffraction analysis, when performed on a single crystal of a compound, can determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing. This technique offers an unambiguous structural determination.

A successful crystallographic study of this compound would yield a detailed crystal structure, including the unit cell dimensions and the exact coordinates of each atom. This would confirm the connectivity and conformation of the molecule and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular structure, stability, and properties, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A DFT study on this compound would typically involve:

Geometry Optimization: Calculation of the lowest energy, most stable three-dimensional structure of the molecule, providing theoretical bond lengths and angles.

Frequency Calculations: Prediction of the vibrational modes, which can be correlated with experimental IR and Raman spectra to aid in peak assignment.

NMR Calculations: Prediction of ¹H and ¹³C chemical shifts to assist in the interpretation of experimental NMR spectra.

Frontier Molecular Orbital Analysis: Calculation of the HOMO-LUMO energy gap, which is important for understanding the molecule's chemical reactivity and electronic transitions.

Research articles presenting the results of DFT calculations specifically performed on this compound could not be located. Therefore, theoretical data on its optimized geometry, electronic structure, and predicted spectroscopic features are not available.

Tautomerization Studies

The phenomenon of tautomerism is a critical aspect of hydroxypyridine chemistry. For this compound, several tautomeric forms can be postulated, including the enol (hydroxypyridine) form, the keto (pyridinone) zwitterionic form, and other potential isomers. The equilibrium between these forms is highly sensitive to the surrounding environment, such as the solvent polarity.

Computational studies on the parent compound, 3-hydroxypyridine (B118123), indicate a delicate balance between its tautomeric forms. In the gas phase, the hydroxy form is generally favored. However, in polar solvents, the zwitterionic pyridone form can be significantly stabilized. For instance, studies on 2-hydroxypyridine (B17775) and 4-pyridone have shown that the pyridone tautomer is favored in polar solutions wuxiapptec.comwayne.edu. Ab initio calculations have been employed to determine the relative stabilities of these tautomers. For 2-pyridone, theoretical calculations are in good agreement with experimental values, showing it to be slightly more stable than 2-hydroxypyridine in the gas phase wayne.edu. The introduction of a hydroxymethyl group at the 5-position is not expected to dramatically alter this fundamental tautomeric equilibrium, though it may introduce subtle electronic effects and additional hydrogen bonding capabilities that could influence the relative stabilities of the tautomers in different environments.

The tautomeric equilibrium between the hydroxy and zwitterionic forms of 3-hydroxypyridine has been used as a probe for the hydrophobic nature of macromolecules rsc.org. This suggests that the tautomeric behavior of this compound could also be sensitive to its local environment, a property that could be of interest in various chemical and biological contexts.

Table 1: Predicted Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Notes |

|---|---|---|

| Enol Form | This compound | Expected to be stable in non-polar environments. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the electronic structure of molecules. While no specific NBO analysis for this compound has been found, studies on various pyridine derivatives provide a solid foundation for predicting its electronic characteristics researchgate.netniscpr.res.inscirp.org.

NBO analysis on pyridine and its derivatives reveals significant electronic delocalization and the nature of the bonds within the heterocyclic ring acs.orgresearchgate.net. The nitrogen atom and the substituent groups play a crucial role in the distribution of electron density. In this compound, the hydroxyl and hydroxymethyl groups, both being electron-donating to different extents, will influence the electronic properties of the pyridine ring.

The NBO analysis would likely reveal strong intramolecular hydrogen bonding possibilities, particularly between the hydroxyl group at the 3-position and the ring nitrogen, and potentially involving the hydroxymethyl group. These interactions would be characterized by significant donor-acceptor interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. The analysis of delocalization corrections would provide insights into the stability conferred by these interactions.

Table 2: Predicted Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of 3-OH | σ(C3-C4) / σ(C2-N1) | Moderate | Hyperconjugation |

| LP(N1) | σ(C2-C3) / σ(C6-C5) | Moderate | Hyperconjugation |

Note: E(2) values are qualitative predictions based on similar systems.

Atoms in Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density wikipedia.org. This analysis allows for the characterization of bond strengths and the nature of atomic interactions. For this compound, an AIM analysis would elucidate the nature of the covalent and non-covalent interactions within the molecule.

Studies on related heterocyclic systems have used AIM to characterize intramolecular hydrogen bonds acs.orgresearchgate.net. For this compound, a bond critical point (BCP) would be expected between the hydrogen of the 3-hydroxyl group and the nitrogen atom, confirming the presence of an intramolecular hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength of this interaction.

Table 3: Predicted AIM Parameters for Selected Bonds in this compound

| Bond | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C-N (ring) | ~0.30 - 0.35 | Negative | Polar Covalent |

| C-O (hydroxyl) | ~0.25 - 0.30 | Negative | Polar Covalent |

Note: The values are estimates based on typical values for similar bonds in related molecules.

Modeling of Electron Density Distribution

The modeling of electron density distribution provides a visual and quantitative representation of how electrons are arranged within a molecule, which is fundamental to understanding its reactivity and physical properties. For pyridine and its derivatives, the electron density is unevenly distributed due to the electronegativity of the nitrogen atom, which reduces the π-electron density in the ring compared to benzene (B151609) uobabylon.edu.iq.

In this compound, the electron-donating hydroxyl and hydroxymethyl groups would be expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to these substituents. Computational modeling would likely show a high electron density around the oxygen atoms and the nitrogen atom.

The molecular electrostatic potential (MEP) map, derived from the electron density distribution, would highlight the regions of negative potential (around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and regions of positive potential (around the hydrogen atoms of the hydroxyl and hydroxymethyl groups), which are susceptible to nucleophilic attack. This information is crucial for predicting the molecule's interaction with other chemical species.

Iv. Biological and Biochemical Research Applications

Investigation of Biological Activities

Research indicates that 5-(Hydroxymethyl)pyridin-3-ol is not typically involved in endogenous biochemical pathways within living organisms in the same way as vitamin B6 vitamers. Instead, its primary significance in a biochemical context relates to its formation in food chemistry.

Specifically, this compound has been identified as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. acs.orgnih.govbohrium.com Studies have shown that this compound can be formed from the ring expansion of 5-(hydroxymethyl)furfural (HMF), a common product in heated foods, in the presence of ammonia-producing compounds. acs.orgnih.gov This process has been observed in food systems like honey and sugarcane honey when subjected to heat. acs.orgnih.gov For instance, when honey is heated, the concentration of both HMF and this compound increases significantly. acs.org The formation of pyridin-3-ols in foods is considered almost unavoidable when 2-oxofurans are heated in the presence of ammonia. acs.orgnih.gov

The proposed pathway for the formation of 6-(Hydroxymethyl)pyridin-3-ol (an isomer of the subject compound) from HMF at neutral pH values has an activation energy (Ea) of 74 ± 3 kJ/mol. acs.orgnih.gov This is higher than the activation energy for the disappearance of HMF (43 ± 4 kJ/mol), indicating the specific conditions that favor its formation. acs.orgnih.gov

| Precursor | Conditions | Product | Food System Example | Activation Energy (Ea) |

|---|---|---|---|---|

| 5-(Hydroxymethyl)furfural (HMF) | Heating in the presence of ammonia-producing compounds (neutral pH) | 6-(Hydroxymethyl)pyridin-3-ol | Honey, Sugarcane Honey | 74 ± 3 kJ/mol |

While direct studies on the antimicrobial properties of this compound are limited, research into its derivatives has shown significant antimicrobial activity. Molecules containing a pyridine (B92270) moiety are known to exhibit a wide range of biological properties, including antibacterial and antifungal effects. researchgate.net

A study focused on novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which were synthesized from pyridoxal (B1214274) hydrochloride. nih.gov Many of these synthesized compounds demonstrated significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MIC) in the range of 12.5-25 µg/mL. researchgate.netnih.gov This efficacy was comparable or even superior to standard drugs like Ciprofloxacin and Fluconazole. nih.gov

Another area of research has been on N-alkylpyridinium salts with a hydroxymethyl group. researchgate.net Three series of these salts, with the hydroxymethyl group at different positions on the pyridine ring, were synthesized and tested against bacteria and fungi. researchgate.net The 3-hydroxymethylpyridinium salts with longer alkyl chains (C14, C16, and C18) showed the highest, submicromolar antimicrobial activity. researchgate.net Notably, N-hexadecyl-3-hydroxymethylpyridinium bromide exhibited better performance than standard benzalkonium salts. researchgate.net

| Derivative Class | Example Compound | Activity | MIC Range | Reference Standards |

|---|---|---|---|---|

| 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides | Various synthesized compounds | Antibacterial and Antifungal | 12.5-25 µg/mL | Ciprofloxacin, Fluconazole |

| 3-hydroxymethylpyridinium salts | N-hexadecyl-3-hydroxymethylpyridinium bromide | Antibacterial and Antifungal | Submicromolar | Benzalkonium salts |

The antioxidant potential of pyridine derivatives has been an active area of research. researchgate.net 3-Pyridinols, in particular, have been identified as potent radical-trapping antioxidants. beilstein-journals.org They possess stronger O–H bonds compared to similarly substituted phenols but exhibit comparable reactivity towards peroxyl radicals, which are key players in autoxidation. beilstein-journals.org This characteristic makes them effective co-antioxidants, capable of working synergistically with other phenolic antioxidants. beilstein-journals.org

While specific data on the antioxidant capacity of this compound using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not extensively documented in the available literature, studies on related pyridine-containing compounds have shown promising results. For instance, a pyridine-based chalcone, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, demonstrated potent DPPH scavenging activity with an IC50 value of 4.47 ± 0.05 μg/mL, which was comparable to the standard antioxidant quercetin. ugm.ac.id

Furthermore, research on curcuminoid N-alkylpyridinium salts indicated that derivatives incorporating a pyridine moiety can exhibit significant antioxidant capacity, sometimes more potent than curcumin (B1669340) itself, as measured by DPPH and ferric reducing antioxidant power (FRAP) assays. mdpi.com

There is currently no direct scientific evidence to suggest that this compound acts as a vitamin B6 antagonist. Vitamin B6 antagonists typically function by interfering with the action of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, or by inhibiting the enzymes involved in its metabolism, such as pyridoxal kinase. nih.govnih.gov

Research into vitamin B6 antagonists has focused on modifications of the pyridoxine (B80251) molecule itself. For example, replacing the 2-methyl group of pyridoxol with other functional groups, such as chloro or amino groups, has resulted in compounds that inhibit pyridoxal phosphokinase. nih.gov The 2-chloro analogue of pyridoxol was found to inhibit this enzyme with a KI of 24 µM. nih.gov However, similar studies involving this compound have not been reported.

The ability of pyridine-containing compounds to modulate the activity of various enzymes is a well-established area of pharmaceutical research. nih.govnih.gov For instance, certain pyridine-quinoline hybrids have been designed and synthesized as inhibitors of PIM-1/2 kinases, which are involved in cell proliferation and survival. nih.gov Kinetic studies have shown that these compounds can act as competitive or even mixed competitive and non-competitive inhibitors of these enzymes. nih.gov

Furthermore, the enzyme pyridoxal kinase, which is crucial for the phosphorylation of vitamin B6 to its active form, is known to be inhibited by a variety of compounds, including methylxanthines like theophylline (B1681296) and certain drugs. nih.govresearchgate.net However, there is no specific research available that demonstrates the modulation of any enzyme activity by this compound.

The influence of this compound on cellular signaling pathways has not been a focus of published research to date. While various complex molecules are known to modulate signaling pathways, such as the AKT/NF-κB pathway, there is no available data linking this compound to the modulation of any specific signaling cascade. mdpi.com

V. Applications in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

5-(Hydroxymethyl)pyridin-3-ol serves as a versatile building block for the construction of more complex molecular architectures. The pyridine (B92270) core is a common feature in a vast number of biologically active compounds and functional materials. ijpsonline.comnih.gov The presence of three different functional groups on the pyridine ring of this compound allows for regioselective reactions, enabling chemists to modify the molecule at specific positions to build intricate structures.

The reactivity of its functional groups can be summarized as follows:

Pyridine Nitrogen: As a Lewis base, the nitrogen atom can be protonated, alkylated, or coordinated to a metal center. researchgate.netnih.gov Its basicity allows it to act as a catalyst or a directing group in certain transformations.

Phenolic Hydroxyl Group (-OH at C3): This group is acidic and can be deprotonated to form a phenoxide. It is a nucleophile and can participate in etherification, esterification, and other substitution reactions. Its position on the ring makes it a key component in potential hydrogen bonding networks.

Hydroxymethyl Group (-CH₂OH at C5): As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

This multifunctionality allows the compound to be used as a synthon for creating libraries of pyridine derivatives for various screening purposes.

Precursor for Pharmaceutical Compounds

While no commercial drugs are currently synthesized directly from this compound, its structural motifs are highly relevant in medicinal chemistry. The pyridine ring is a privileged scaffold, or "pharmacophore," found in a wide array of pharmaceutical agents due to its ability to improve drug potency, metabolic stability, and bioavailability. nih.gov

Examples of prominent drugs containing the pyridine scaffold are shown in the table below.

| Drug Name | Therapeutic Class | Role of Pyridine Moiety |

| Niacin (Vitamin B3) | Vitamin | Essential for metabolism. |

| Pyridoxine (B80251) (Vitamin B6) | Vitamin | Coenzyme in many metabolic reactions. |

| Isoniazid | Antitubercular | Key component for antibacterial activity. |

| Sulfapyridine | Antibiotic | Part of the sulfonamide structure. |

| Amlodipine | Antihypertensive | Dihydropyridine calcium channel blocker. |

Furthermore, the 3-hydroxypyridine (B118123) structure is closely related to the 3-hydroxy-4-pyridinone (3,4-HOPO) class of compounds, which are renowned for their strong iron-chelating properties. acs.orgkcl.ac.uk Compounds like deferiprone, a 3,4-HOPO derivative, are used clinically to treat iron overload diseases. rsc.org The structural similarity suggests that derivatives of this compound could be explored for applications in chelation therapy.

Role in Agrochemical Development

There is no documented use of this compound specifically in the development of agrochemicals. However, the pyridine scaffold is of paramount importance in the agricultural industry. chempanda.com Pyridine-based compounds are integral to many widely used herbicides, insecticides, and fungicides. researchgate.netnih.gov

Herbicides: The bipyridylium compounds paraquat and diquat are potent, fast-acting herbicides.

Insecticides: The neonicotinoids, which feature a pyridine ring, have been among the most widely used classes of insecticides globally due to their high efficacy. chempanda.com

Fungicides: Several fungicides are based on the pyridine structure, demonstrating its versatility in crop protection. semanticscholar.org

The presence of the pyridine ring in this compound makes its derivatives potential candidates for screening programs aimed at discovering new agrochemical leads with novel modes of action.

Coordination Chemistry and Metal Complexation

This compound is a promising ligand for the formation of coordination complexes with a variety of metal ions. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with most transition metals. wikipedia.orgsemanticscholar.orgjscimedcentral.comnih.gov The compound possesses three potential coordination sites, allowing it to act as a multidentate or chelating ligand:

The sp²-hybridized nitrogen atom of the pyridine ring.

The oxygen atom of the phenolic hydroxyl group.

The oxygen atom of the hydroxymethyl group.

The ability to form a chelate ring, likely involving the pyridine nitrogen and the 3-hydroxyl group, could lead to the formation of highly stable metal complexes. The field of hydroxypyridine and hydroxypyridinone ligands is particularly well-developed, with applications ranging from medicinal chemistry (e.g., iron chelation) to catalysis. acs.orgkcl.ac.ukresearchgate.net While the coordination chemistry of this specific isomer has not been extensively reported, its structure suggests it could be used to synthesize novel metal-organic frameworks (MOFs) or discrete molecular complexes with interesting catalytic or material properties.

Industrial Adaptations of Synthetic Routes

Publicly available information regarding industrial-scale production or specific process adaptations for the synthesis of this compound is lacking. The synthesis of pyridine derivatives is a mature field, with classic methods like the Hantzsch and Chichibabin syntheses providing routes to the core heterocyclic structure. ijpsonline.compharmaguideline.com However, the preparation of polysubstituted pyridines, especially with specific substitution patterns like that of this compound, often requires multi-step synthetic sequences. The development of an economically viable, scalable process would be a prerequisite for its use in large-scale applications, but such process chemistry has not been documented in the literature. A patent for preparing a related pyridinemethanol compound for the synthesis of the drug mirtazapine highlights the commercial interest in scalable routes for this class of molecules. google.com

Q & A

Q. Advanced Research Considerations

- Hygroscopicity Management : The compound’s hydroxyl groups may absorb moisture, complicating NMR analysis. Use of anhydrous solvents and sealed sample tubes is recommended.

- Dynamic NMR for Tautomerism : Investigate potential keto-enol tautomerism in solution, which affects reactivity predictions.

What biological activities are associated with this compound, and what assays are used to evaluate them?

Basic Question

While direct data on this compound is limited, structural analogs (e.g., 2- and 6-substituted isomers) exhibit:

- Antioxidant Activity : Scavenging of free radicals via phenolic hydroxyl groups, assessed via DPPH or ABTS assays .

- Kinase Inhibition : Competitive binding to ATP pockets in kinases, evaluated via fluorescence polarization assays .

Q. Advanced Research Considerations

- Structure-Activity Relationship (SAR) Studies : Modify substituent positions (e.g., methyl vs. hydroxymethyl) to optimize binding affinity.

- Molecular Dynamics Simulations : Predict interactions with biological targets (e.g., reverse transcriptase) using docking software like AutoDock Vina.

How does this compound form in food systems, and what kinetic parameters govern its generation?

Advanced Research Question

Pyridin-3-ols like 6-(Hydroxymethyl)pyridin-3-ol form via Maillard reaction intermediates , specifically through ring expansion of 5-hydroxymethylfurfural (HMF) in the presence of ammonia . Key findings for analogous pathways:

- pH Dependence : Neutral pH (6.5–7.5) maximizes pyridin-3-ol formation.

- Activation Energy : ~74 kJ/mol for HMF conversion to 6-(Hydroxymethyl)pyridin-3-ol, suggesting temperature-sensitive kinetics .

- Food Matrices : Heating honey or sugarcane syrup generates pyridin-3-ols, with substituent positions influenced by precursor availability .

How do electronic effects of substituent positions (C5 vs. C2/C6) impact the reactivity of hydroxymethylpyridinols?

Advanced Research Question

Comparative analysis of pyridin-3-ol derivatives reveals:

| Substituent Position | Electronic Effects | Reactivity Trends |

|---|---|---|

| C5-Hydroxymethyl | Electron-donating groups stabilize the pyridine ring, enhancing nucleophilic substitution at C3. | Higher solubility in polar solvents due to increased H-bonding capacity. |

| C2-Hydroxymethyl | Steric hindrance near the hydroxyl group reduces electrophilic aromatic substitution. | Lower thermal stability compared to C5-substituted analogs . |

| C6-Hydroxymethyl | Proximity to C3-OH facilitates intramolecular H-bonding, altering redox properties . |

What are the mechanistic insights into oxidation and reduction reactions involving this compound?

Advanced Research Question

- Oxidation : The hydroxymethyl group (-CHOH) oxidizes to a formyl group (-CHO) using PCC or MnO, forming 5-formylpyridin-3-ol. Reaction efficiency depends on solvent polarity (e.g., dichloromethane > ethanol) .

- Reduction : NaBH reduces the hydroxymethyl group to -CH, yielding 5-methylpyridin-3-ol. Competing reduction of the pyridine ring is minimized at low temperatures (0–5°C).

How can computational chemistry guide the design of this compound derivatives for targeted applications?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, C5-substituted derivatives show lower LUMO energies, favoring nucleophilic additions.

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., HIV-1 reverse transcriptase) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.